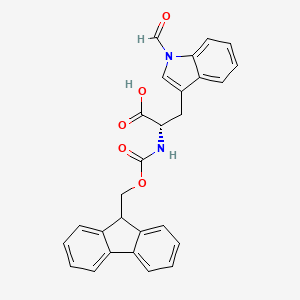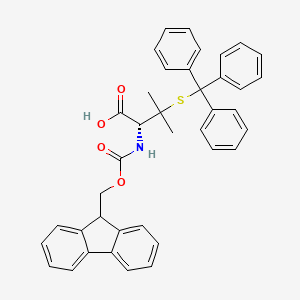
Fmoc-His(Boc)-OPfp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-His(Boc)-OPfp” is a powerful and unique reagent used for coupling histidine into peptide sequences . It provides protection against epimerization, even at temperatures of 105 °C .
Synthesis Analysis
Peptide synthesis is a complex process with multiple steps: (1) deprotection of the N-terminal of the growing peptide chain, (2) activation of the incoming amino acid C-terminal by a coupling agent, and (3) coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of Fmoc-His(Boc)-OPfp has been used in the SPPS of oligohistidines and peptide-oligonucleotide conjugates .Molecular Structure Analysis
The molecular formula of Fmoc-His(Boc)-OPfp is C26H27N3O6 . It has a molecular weight of 477.5 g/mol . The structure of Fmoc-His(Boc)-OPfp includes an imidazole ring, which is part of the histidine residue .Chemical Reactions Analysis
Histidine’s susceptibility to epimerization is an intramolecular side reaction attributed to the lone pair electrons on the imidazole Nπ, which are in close proximity to the acidic alpha-carbon hydrogen . When the amino acid is activated, the lone pair electrons are sufficiently basic enough for deprotonation thus forming an achiral ester enolate .Physical And Chemical Properties Analysis
Fmoc-His(Boc)-OPfp has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 128.4±0.5 cm3 and a molar volume of 361.7±7.0 cm3 . It has 9 hydrogen bond acceptors and 2 hydrogen bond donors .科学的研究の応用
Peptide Synthesis
Fmoc-His(Boc)-OPfp: is widely used in solid-phase peptide synthesis (SPPS) . It provides a means to incorporate the amino acid histidine with a protective Boc group into peptide chains . This compound is particularly valuable because it offers protection against epimerization, which can be a significant issue when synthesizing peptides.
Tissue Engineering
In the field of tissue engineering, Fmoc-His(Boc)-OPfp can be used to create self-assembling peptide hydrogels . These hydrogels can form biocompatible scaffolds that support cell adhesion, survival, and proliferation, making them ideal for tissue regeneration applications.
Drug Delivery
The compound’s ability to form stable hydrogels also lends itself to drug delivery systems . The hydrogels can encapsulate drugs and provide a controlled release mechanism, which is crucial for maintaining therapeutic drug levels over extended periods .
Diagnostic Imaging
Fmoc-His(Boc)-OPfp: derivatives can be utilized in diagnostic imaging . The hydrogels formed by these compounds can serve as contrast agents in imaging techniques, aiding in the visualization of biological tissues and the diagnosis of diseases .
Bioprinting
The structural properties of Fmoc-His(Boc)-OPfp make it suitable for bioprinting applications . It can be used to print 3D structures that mimic the extracellular matrix, providing a platform for studying cell behavior in a controlled environment .
Bio-Inspired Materials
Finally, Fmoc-His(Boc)-OPfp plays a role in the development of bio-inspired materials . Its self-assembly properties are harnessed to create materials with unique characteristics, such as responsiveness to environmental stimuli, which have potential applications in various biotechnological fields .
作用機序
Target of Action
Fmoc-His(Boc)-OPfp is primarily used as a reagent in the synthesis of peptides . Its primary targets are the amino acids in the peptide chain that it is being used to construct . The role of these targets is to form the peptide chain that results in the final peptide product .
Mode of Action
Fmoc-His(Boc)-OPfp interacts with its targets (amino acids) through a process known as coupling . This compound provides protection against epimerization, even at temperatures of 105 °C . The result of this interaction is the formation of peptide bonds that link the amino acids together to form the peptide chain .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-His(Boc)-OPfp is the peptide synthesis pathway . By facilitating the formation of peptide bonds, Fmoc-His(Boc)-OPfp plays a crucial role in the construction of the peptide chain . The downstream effects include the formation of the desired peptide product .
Pharmacokinetics
Instead, its impact on bioavailability pertains to the efficiency and effectiveness of peptide synthesis .
Result of Action
The molecular effect of Fmoc-His(Boc)-OPfp’s action is the formation of peptide bonds, resulting in the synthesis of the desired peptide . On a cellular level, the synthesized peptides can then exert their intended biological effects, depending on their specific function .
Action Environment
The action of Fmoc-His(Boc)-OPfp can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . For instance, Fmoc-His(Boc)-OPfp provides protection against epimerization even at high temperatures . Therefore, careful control of these environmental factors is crucial to ensure the efficacy and stability of Fmoc-His(Boc)-OPfp during peptide synthesis .
Safety and Hazards
将来の方向性
Recent research has focused on improving the efficiency of peptide synthesis. For instance, a process for solid phase peptide synthesis (SPPS) that completely eliminates all solvent intensive washing steps during each amino acid addition cycle has been presented . This transformation of SPPS represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics .
特性
IUPAC Name |
tert-butyl 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGNPXMUMGUURS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F5N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(Boc)-OPfp | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

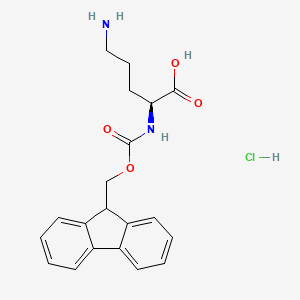

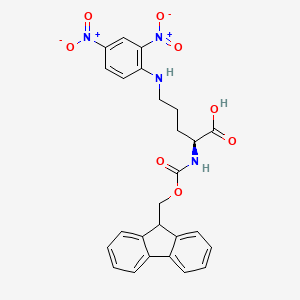



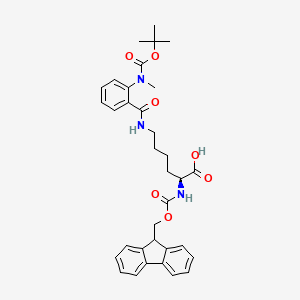
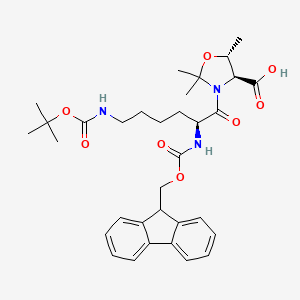

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)
